molecular formula C16H34N2O2 B6340614 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1456484-12-0

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate

Cat. No. B6340614
CAS RN: 1456484-12-0
M. Wt: 286.45 g/mol
InChI Key: LCWKQYRWIJCTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate (also known as tert-Butyl 3-aminopropionate) is an organic compound belonging to the class of alkylamines. It is a tertiary amine, with a tert-butyl group attached to the nitrogen atom, and a propanoate ester group attached to the nitrogen atom. It is a white, crystalline solid with a melting point of 79-80 °C. It is soluble in many organic solvents and has a strong odor.

Scientific Research Applications

Targeted Protein Degradation

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The compound’s structure provides stability and specificity in the molecular recognition process, which is crucial for the selective degradation of target proteins .

Chemical Conjugates

This compound serves as a building block for chemical conjugates . These conjugates are used in various applications, including drug delivery systems where the compound’s ability to bind to other molecules is exploited. This can enhance the delivery of therapeutics to specific cells or tissues .

Synthesis of Chiral Ligands

The compound is involved in the synthesis of chiral Schiff base ligands . These ligands are essential for enantioselective catalysis , which is a process that allows for the preferential formation of one enantiomer over another in chemical reactions. This is particularly valuable in the production of pharmaceuticals where the chirality of a drug can affect its efficacy .

Advanced Research Building Block

With a high purity level, tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a versatile building block for advanced research. Its unique diamine structure makes it suitable for creating a variety of complex molecules, which can be used in further chemical studies and applications .

Enantioselective Addition Reactions

The compound is used in the enantioselective addition of diethyl zinc to aldehydes . This reaction is important for the synthesis of optically active alcohols, which are significant in the development of various biologically active compounds .

Precursor for Mn (III)-Salen Complex

It is used in the preparation of a Mn (III)-salen complex and its diamino precursor. These complexes have applications in oxidation reactions and are also studied for their potential use in asymmetric synthesis, which is a key area in the development of new drugs .

properties

IUPAC Name

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O2/c1-7-18(8-2)13-9-10-14(3)17-12-11-15(19)20-16(4,5)6/h14,17H,7-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKQYRWIJCTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.